N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with fluorine at position 4. The molecule is further functionalized with a 3-methylisoxazole-5-carboxamide group linked to a 2-morpholinoethyl side chain, with a hydrochloride counterion enhancing solubility.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S.ClH/c1-12-10-15(26-21-12)17(24)23(5-4-22-6-8-25-9-7-22)18-20-14-3-2-13(19)11-16(14)27-18;/h2-3,10-11H,4-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYKGIGYSUYIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₅H₁₈ClFN₂O₃S
- Molecular Weight : 354.83 g/mol
- CAS Number : 63754-96-1
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to cancer progression and neurodegenerative diseases. For instance, derivatives containing benzothiazole have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported significant zones of inhibition when tested against various bacterial strains, indicating its potential as an antibiotic agent .
- Antitumor Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. This suggests a promising role in cancer therapy .
Efficacy in Cell Lines
The following table summarizes the inhibitory effects of this compound on various cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Human Breast Carcinoma | 15.12 | Apoptosis induction |
| Human Neuroblastoma | 12.33 | AChE inhibition |
| E. coli | 8 | Antibacterial activity |
| S. aureus | 7.5 | Antibacterial activity |
These findings highlight the compound's versatility in targeting multiple pathways involved in disease processes.
Case Studies
- Neurodegenerative Disorders : A study investigated the effects of this compound on neuroblastoma cells, revealing that it significantly reduced cell viability through AChE inhibition, which is crucial for managing symptoms in Alzheimer's disease patients .
- Anticancer Properties : In preclinical models, this compound demonstrated potent antitumor activity against breast cancer xenografts in mice, with a notable reduction in tumor size observed after treatment .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below highlights key structural and molecular differences between the target compound and its closest analogs:
*Estimated based on structural similarity to .
Key Observations:
- Fluorine vs. Methyl Substitutions : The 6-fluoro substituent on the target compound may improve metabolic stability compared to methyl groups in , while the 4,6-difluoro analog () could exhibit stronger target binding due to enhanced electronegativity .
- Morpholino Chain Length: The 2-morpholinoethyl group in the target compound and may confer better solubility than the 3-morpholinopropyl chain in , which could increase membrane permeability .
Functional and Pharmacological Insights from Related Compounds
Anticancer Activity of Thiazole Derivatives ():
This suggests that the benzothiazole-isoxazole scaffold in the target compound may similarly interact with cancer-related targets, such as kinases or DNA repair enzymes .
Hypothetical Structure-Activity Relationships (SAR):
- Electron-Withdrawing Groups : Fluorine (target compound) or trifluoromethyl groups (e.g., ND-12025 in ) may enhance binding affinity to hydrophobic enzyme pockets .
- Morpholino Linkers: The morpholino group in the target compound and its analogs likely improves aqueous solubility, a critical factor for bioavailability .
Q & A
Basic: What are the primary synthetic routes for preparing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thiazole core formation : Diazonium salt-mediated arylation or acylation of 2-amino-5-arylmethylthiazole precursors .
- Isoxazole coupling : Reaction of activated isoxazole-5-carboxylic acid derivatives with morpholinoethylamine under nucleophilic substitution conditions.
- Characterization : Intermediates are validated via H and C NMR spectroscopy to confirm regioselectivity and purity. For example, highlights cyclization monitoring using NMR to confirm thiadiazole ring formation .
Basic: How can reaction conditions be optimized for high-yield synthesis of the fluorobenzo[d]thiazole moiety?
Methodological Answer:
- Solvent selection : Acetonitrile under reflux (1–3 minutes) is effective for rapid cyclization, as shown in thiadiazole synthesis .
- Catalyst use : Triethylamine aids in deprotonation during heterocycle formation, while iodine facilitates sulfur cleavage in cyclization steps .
- Temperature control : Short reflux times minimize side reactions (e.g., decomposition of halogenated intermediates).
Advanced: What computational strategies are available to predict reaction pathways for novel derivatives?
Methodological Answer:
- Quantum chemical calculations : Tools like ICReDD’s reaction path search methods predict transition states and intermediates, reducing trial-and-error experimentation .
- Data-driven optimization : Machine learning models trained on existing heterocyclic reaction datasets (e.g., thiazole and isoxazole couplings) can propose optimal conditions for new analogs .
Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity?
Methodological Answer:
- Core modifications : Introduce substituents at the 6-fluoro position on the benzothiazole ring to assess electronic effects on bioactivity .
- Morpholinoethyl chain variation : Replace with piperazine or pyrrolidine groups to study steric and hydrogen-bonding influences on target binding .
- In vitro screening : Use standardized assays (e.g., NCI-60 cell line panel) to correlate structural changes with cytotoxicity profiles .
Advanced: What experimental controls are critical in evaluating in vivo pharmacokinetics?
Methodological Answer:
- Metabolic stability : Include liver microsome assays to identify metabolic hotspots (e.g., morpholinoethyl oxidation) .
- Plasma protein binding : Use equilibrium dialysis to measure free drug concentrations, critical for dose-response modeling .
- Tissue distribution : Radiolabel the compound (e.g., C at the methyl group) to track accumulation in target organs .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Batch reproducibility : Verify compound purity (>95% by HPLC) and crystallinity (PXRD) to rule out polymorphic effects .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Target engagement assays : Use SPR or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases or DNA repair enzymes) .
Engineering: What reactor design principles apply to scale-up synthesis?
Methodological Answer:
- Continuous flow systems : Ideal for exothermic steps (e.g., diazonium salt reactions) to enhance heat transfer and safety .
- Membrane separation : Employ nanofiltration to isolate polar intermediates, reducing downstream purification steps .
- Process simulation : Use Aspen Plus or COMSOL to model mass transfer limitations in heterogeneous reactions (e.g., iodine-mediated cyclization) .
Analytical: How to validate stereochemical purity in complex heterocyclic systems?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using amylose-based columns and compare retention times to synthetic standards .
- NOESY NMR : Detect through-space interactions to confirm substituent orientation in the benzothiazole ring .
- X-ray crystallography : Resolve absolute configuration for crystalline intermediates, as demonstrated in azabicyclo derivatives .
Advanced: What strategies improve bioavailability in preclinical models?
Methodological Answer:
- Salt formation : Hydrochloride salts enhance aqueous solubility, as seen in the parent compound’s formulation .
- Prodrug design : Mask the carboxamide group with enzymatically cleavable esters to improve intestinal absorption .
- Nanoparticle encapsulation : Use PEGylated liposomes to bypass efflux pumps and prolong circulation half-life .
Advanced: How to engineer heterocyclic diversity for multitarget drug discovery?
Methodological Answer:
- Scaffold hybridization : Fuse benzothiazole with triazole or thiadiazole cores (see ) to explore polypharmacology .
- Fragment-based screening : Use X-ray crystallography to identify binding motifs compatible with adjacent pharmacophores .
- High-throughput parallel synthesis : Generate libraries via automated solid-phase synthesis, varying substituents at R-groups identified in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
